What are the physical and chemical properties of (3-Methyl-5-phenylisoxazol-4-yl)methanol
What are the physical and chemical properties of (3-Methyl-5-phenylisoxazol-4-yl)methanol
An In-Depth Technical Guide to (3-Methyl-5-phenylisoxazol-4-yl)methanol
Abstract
The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a desirable component in drug design. This technical guide focuses on a specific, yet underexplored, derivative: (3-Methyl-5-phenylisoxazol-4-yl)methanol (CAS No. 19788-43-3). While public domain data on this particular isomer is sparse, its structural motifs are present in numerous bioactive molecules. This document serves as a comprehensive, forward-looking manual for researchers and drug development professionals. It consolidates known information from closely related isomers and outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization. We will explore the causality behind experimental choices, providing the scientific rationale necessary for its successful investigation and application as a novel building block in drug discovery programs.
Physicochemical and Computed Properties
Direct experimental data for (3-Methyl-5-phenylisoxazol-4-yl)methanol is not widely published. However, we can establish a reliable profile by examining its isomer, (5-Methyl-3-phenylisoxazol-4-yl)methanol (CAS No. 18718-79-1), and leveraging computational descriptors. This approach provides a strong baseline for experimental design.[3][4]
Table 1: Physicochemical Properties of (3-Methyl-5-phenylisoxazol-4-yl)methanol and Its Isomer
| Property | (3-Methyl-5-phenylisoxazol-4-yl)methanol | (5-Methyl-3-phenylisoxazol-4-yl)methanol (Isomer) | Data Source |
| CAS Number | 19788-43-3 | 18718-79-1 | - |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | 189.21 g/mol | [3][4] |
| Appearance | White to off-white solid (Predicted) | White to light yellow crystal powder | [3] |
| Melting Point | Not available | 81 °C | [3] |
| Boiling Point | Not available | 382.4 °C at 760 mmHg | [3] |
| Density | Not available | 1.176 g/cm³ | [3] |
| Polar Surface Area (PSA) | 46.26 Ų (Predicted) | 46.26 Ų | [3] |
| LogP (XLogP3) | 2.1 (Predicted) | 2.14 | [3] |
-
Expert Insight: The predicted Polar Surface Area (PSA) of 46.26 Ų is significant for drug development. This value is well within the range typically associated with good cell permeability and oral bioavailability, making this scaffold attractive for further investigation. The predicted LogP suggests a favorable balance between hydrophilicity and lipophilicity.
Synthesis and Purification Strategy
The most logical and efficient pathway to synthesize (3-Methyl-5-phenylisoxazol-4-yl)methanol is via the reduction of its corresponding carbaldehyde or carboxylic acid ester. This multi-step approach offers high yields and well-established, scalable reaction conditions.
Caption: Proposed synthetic workflow for (3-Methyl-5-phenylisoxazol-4-yl)methanol.
Synthesis of the Isoxazole Precursor
The isoxazole core is typically constructed via a [3+2] cycloaddition reaction. A well-documented method involves the reaction of an appropriate benzaldehyde oxime with a β-ketoester like ethyl acetoacetate.[5][6] This reliably forms the 3,4,5-substituted isoxazole ring system, yielding the ethyl ester precursor, 3-methyl-5-phenylisoxazole-4-carboxylate.
Reduction to the Target Alcohol: A Self-Validating Protocol
The crucial final step is the reduction of a carbonyl group at the 4-position. The choice of reducing agent is dictated by the starting material (ester vs. aldehyde) and is key to the protocol's success.
-
Causality: If starting from the aldehyde , sodium borohydride (NaBH₄) in methanol or ethanol is the preferred reagent. It is a mild, highly selective reducing agent for aldehydes and ketones. Its primary advantage is its tolerance of many other functional groups and its operational simplicity—the reaction can often be run open to the atmosphere and quenched with water.
-
Causality: If starting from the ester , a more powerful reducing agent is required. Lithium aluminum hydride (LAH) is a common choice, capable of reducing esters to primary alcohols.[7] However, LAH is highly reactive, pyrophoric, and requires strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). The reaction must be carefully quenched at low temperatures. This makes NaBH₄ reduction of the aldehyde the more practical and safer route for most research lab settings.
Experimental Protocol: Reduction of 3-Methyl-5-phenylisoxazole-4-carbaldehyde
Materials:
-
3-Methyl-5-phenylisoxazole-4-carbaldehyde (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 10-20 mL per gram of aldehyde)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 3-methyl-5-phenylisoxazole-4-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride in small portions over 15-20 minutes. Trustworthiness Check: Adding NaBH₄ slowly prevents an uncontrolled exotherm and excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.
-
Workup and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Trustworthiness Check: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (3-Methyl-5-phenylisoxazol-4-yl)methanol as a pure solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | ~2.5 ppm (s, 3H): Methyl (CH₃) protons. ~4.6 ppm (s, 2H): Methylene (CH₂) protons adjacent to the alcohol. ~7.4-7.8 ppm (m, 5H): Phenyl ring protons. Variable (br s, 1H): Hydroxyl (OH) proton, exchangeable with D₂O.[8][9][10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the methyl carbon, methylene carbon, isoxazole ring carbons (3), and phenyl ring carbons (4 unique signals).[8][9][11] |
| FT-IR | Functional Group ID | Broad peak at ~3500-3200 cm⁻¹: O-H stretch of the alcohol group. Peaks at ~3000-2850 cm⁻¹: C-H stretches. Peaks at ~1600-1450 cm⁻¹: C=C and C=N stretches of the aromatic and isoxazole rings.[12] |
| Mass Spec (ESI-MS) | Molecular Weight Verification | A prominent ion corresponding to [M+H]⁺ at m/z 190.08 or [M+Na]⁺ at m/z 212.06. |
| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, indicating >95% purity. |
Reactivity, Applications, and Derivatives in Drug Discovery
(3-Methyl-5-phenylisoxazol-4-yl)methanol is not merely a final product but a versatile synthetic intermediate. Its primary hydroxyl group serves as a chemical handle for diversification, enabling the creation of a library of novel compounds for biological screening.
Caption: Diversification potential of the core scaffold in medicinal chemistry.
The isoxazole moiety is a well-established pharmacophore with a broad range of reported biological activities, including:
-
Anticancer: Many isoxazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][13]
-
Anti-inflammatory: The scaffold is present in compounds that inhibit key inflammatory targets.[2]
-
Antimicrobial: Isoxazole-containing molecules have shown efficacy as antibacterial and antifungal agents.[1][14]
By synthesizing esters and ethers from the title compound, researchers can systematically modify properties like solubility, lipophilicity, and metabolic stability to optimize lead compounds for specific biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (3-Methyl-5-phenylisoxazol-4-yl)methanol is not available, prudent laboratory practices should be followed based on the functional groups present and data from related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
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3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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